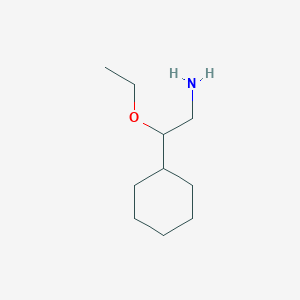

2-Cyclohexyl-2-ethoxyethan-1-amine

Description

Contextualization of the Compound within Amine and Ether Chemistry

Amines and ethers represent two of the most fundamental and pervasive functional groups in organic chemistry. numberanalytics.com Ethers, with the general structure R-O-R', are typically characterized by their relative inertness, which makes them excellent solvents in a variety of reactions. numberanalytics.com However, their ability to participate in hydrogen bonding as acceptors influences the solubility and physical properties of the molecules in which they are present. numberanalytics.com

Amines, on the other hand, are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. The presence of a lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to amines, making them key participants in a vast array of chemical transformations.

2-Cyclohexyl-2-ethoxyethan-1-amine uniquely combines these two functional groups. The primary amine group (-NH2) provides a site for reactions such as acylation, alkylation, and salt formation, and it can act as a hydrogen bond donor. The ethoxy group (-OCH2CH3) introduces an ether linkage, which can influence the molecule's polarity, lipophilicity, and conformational preferences. The close proximity of these two functional groups on the same carbon atom suggests the potential for intramolecular interactions that could modulate their respective reactivities.

Significance of the Cyclohexyl and Ethoxy Moieties in Molecular Design and Function

The ethoxy group , consisting of an ethyl group linked to an oxygen atom, also plays a crucial role. The ether linkage can enhance metabolic stability in drug candidates by being less susceptible to oxidative metabolism. numberanalytics.com It can also modulate a compound's lipophilicity and ability to cross biological membranes. numberanalytics.comnumberanalytics.com The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, which can be a key interaction in binding to biological targets. acs.org The strategic placement of an ethoxy group can therefore fine-tune the physicochemical and pharmacokinetic properties of a molecule. numberanalytics.comresearchgate.net

Historical and Current Relevance of Structurally Related Compounds in Chemical Research

The structural motifs present in this compound are found in numerous compounds of historical and current interest in chemical research.

Structurally related compounds where the cyclohexyl group is replaced by other cyclic or acyclic alkanes have been investigated. For instance, compounds like 2-cyclopentyl-2-ethoxyethan-1-amine (B13254104) and 2-cyclobutyl-2-ethoxyethan-1-amine (B13291680) are subjects of study, likely to probe the effects of ring size and conformational differences on chemical and biological properties. nih.govsigmaaldrich.cn

Amines with a cyclohexyl moiety, such as 2-cyclohexylethylamine (B1584594), are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com They are also employed as curing agents for epoxy resins. chemimpex.com The related compound, 2-(1-cyclohexenyl)ethylamine, has been used as a substrate in allylic hydroxylation reactions and in the preparation of materials for optoelectronics. sigmaaldrich.com

Furthermore, simple ethoxyamines like 2-ethoxyethylamine (B85609) serve as building blocks in organic synthesis. nih.govtcichemicals.com The study of these and other related molecules provides a valuable framework for understanding the structure-property relationships that govern the behavior of this compound.

| Compound Name | CAS Number | Molecular Formula | Key Features/Applications |

| This compound | Not available | C10H21NO | Primary amine, ether, cyclohexyl group, chiral center |

| 2-Cyclohexylethylamine | 4442-85-7 chemspider.com | C8H17N nih.gov | Intermediate for pharmaceuticals and agrochemicals, curing agent chemimpex.com |

| 2-(1-Cyclohexenyl)ethylamine | 3399-73-3 sigmaaldrich.com | C8H15N sigmaaldrich.com | Substrate for hydroxylation, material for optoelectronics sigmaaldrich.com |

| 2-Ethoxyethylamine | 110-76-9 nih.gov | C4H11NO nih.gov | Building block in organic synthesis nih.govtcichemicals.com |

| 2-Cyclopentyl-2-ethoxyethan-1-amine | Not available | C9H19NO nih.gov | Structurally related compound for comparative studies |

| 2-Cyclobutyl-2-ethoxyethan-1-amine | 1520547-02-7 sigmaaldrich.cn | C8H17NO | Structurally related compound for comparative studies |

| Cyclohexane (B81311) | 110-82-7 | C6H12 wikipedia.org | Non-polar solvent, precursor to nylon wikipedia.orgbyjus.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-ethoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h9-10H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAQETWCYWIZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclohexyl 2 Ethoxyethan 1 Amine and Its Analogues

Established Synthetic Routes and Reaction Pathways for Amino-Ether Compounds

The construction of molecules like 2-Cyclohexyl-2-ethoxyethan-1-amine relies on the strategic introduction and manipulation of its core functional groups: the primary amine, the ethoxy group, and the cyclohexyl ring. Established methods typically involve the formation of a key intermediate, which is then converted to the final product.

Amination Strategies for 2-Cyclohexyl-2-ethoxyethane Scaffolds

Direct amination of a pre-existing 2-Cyclohexyl-2-ethoxyethane framework is a conceptually straightforward approach. However, the inert nature of the C-H bonds on the ethane (B1197151) backbone makes this a challenging transformation. While direct C-H amination methods are known, their application to a substrate with the specific substitution pattern of 2-Cyclohexyl-2-ethoxyethane is not well-documented in the literature. A more plausible approach involves the introduction of a leaving group at the 1-position of the 2-Cyclohexyl-2-ethoxyethane scaffold, followed by nucleophilic substitution with an amine source. For instance, conversion of a corresponding alcohol to a tosylate or halide would activate the position for reaction with ammonia (B1221849) or a protected amine equivalent.

A hypothetical synthetic sequence could commence with the synthesis of 2-cyclohexyl-2-ethoxyethanol. This alcohol could then be activated, for example by tosylation, to form 2-cyclohexyl-2-ethoxyethyl tosylate. Subsequent reaction with a nitrogen nucleophile, such as sodium azide (B81097) followed by reduction, or direct displacement with ammonia, would yield the target amine. However, the synthesis of the starting alcohol itself is not a trivial matter and would likely involve multiple steps.

Approaches Involving Cyclohexyl and Ethoxy Functional Group Introduction in Amine Synthesis

A more convergent strategy involves building the molecule around a central nitrogen-containing precursor. This can be achieved by the sequential or concurrent introduction of the cyclohexyl and ethoxy groups onto an amino acid or a related scaffold.

One potential route starts from a glycine (B1666218) derivative. For example, the α-carbon of a protected glycine ester could be alkylated with cyclohexylmethyl bromide. Subsequent reduction of the ester to an alcohol, followed by etherification to introduce the ethoxy group, and deprotection of the amine would lead to the desired product. The success of this approach would hinge on the chemoselectivity of each step, particularly the initial alkylation and the subsequent functional group manipulations.

Alternatively, a Strecker-type synthesis could be envisioned, starting with an appropriately substituted aldehyde. The synthesis of 2-cyclohexyl-2-ethoxyacetaldehyde (B6279724) is a critical and non-trivial step. nih.gov If this aldehyde can be prepared, its reaction with ammonia and a cyanide source would produce an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid or reduced to the target amine. researchgate.net

Reductive Amination Protocols in the Preparation of Related Structures

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgnih.gov This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.compearson.comyoutube.com

For the synthesis of this compound, a key precursor would be 2-cyclohexyl-2-ethoxyacetaldehyde. The reductive amination of this aldehyde with ammonia would, in principle, yield the target primary amine. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines over carbonyls. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like palladium or nickel is also a viable option. wikipedia.org

A significant challenge in this approach is the synthesis of the starting aldehyde, 2-cyclohexyl-2-ethoxyacetaldehyde. A possible route to this intermediate could involve the α-ethoxylation of cyclohexylacetaldehyde. Another approach could be the oxidation of the corresponding alcohol, 2-cyclohexyl-2-ethoxyethanol.

The following table outlines a hypothetical reductive amination approach:

| Step | Reaction | Reactants | Reagents/Catalyst | Product | Potential Challenges |

| 1 | Synthesis of Aldehyde | Cyclohexylacetic acid or derivative | Multi-step synthesis involving reduction and oxidation | 2-Cyclohexyl-2-ethoxyacetaldehyde | Lack of established protocols, potential for side reactions. |

| 2 | Reductive Amination | 2-Cyclohexyl-2-ethoxyacetaldehyde, Ammonia | NaBH3CN or H2/Pd | This compound | Over-alkylation to form secondary and tertiary amines. |

Given the challenges in preparing the specific aldehyde, an alternative reductive amination could start from a ketone. For example, the synthesis of 1-cyclohexyl-1-ethoxyethan-2-one and its subsequent reductive amination with ammonia would yield an isomeric amine, highlighting the importance of the carbonyl position in determining the final product structure.

Novel and Emerging Synthetic Approaches

Recent advances in synthetic methodology offer new avenues for the construction of complex amines like this compound, often with improved efficiency and selectivity.

Metal-Catalyzed Coupling Reactions in the Formation of C-N Bonds

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines and are increasingly being applied to the formation of C(sp³)-N bonds. researchgate.netnih.govnih.gov In principle, a substrate such as 1-bromo-2-cyclohexyl-2-ethoxyethane could be coupled with an ammonia equivalent under palladium catalysis to form the target amine. The development of specialized ligands has been crucial in expanding the scope of these reactions to include challenging substrates. nih.gov

A hypothetical palladium-catalyzed amination is presented below:

| Reaction | Substrate | Amine Source | Catalyst System | Product | Key Considerations |

| C-N Cross-Coupling | 1-Halo-2-cyclohexyl-2-ethoxyethane | Ammonia or ammonia surrogate | Palladium precatalyst and a specialized ligand (e.g., a biarylphosphine) | This compound | Synthesis of the halo-alkane substrate, catalyst selection, and reaction optimization to avoid side reactions like β-hydride elimination. |

Radical-Mediated Pathways for α-Branched Amine Synthesis

Radical chemistry has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. Radical-mediated pathways for the synthesis of α-branched amines often involve the generation of an α-amino radical, which can then participate in various coupling reactions. For instance, a [4+1] annulation strategy involving alkyl aryl tertiary amines and diazoesters has been reported for the synthesis of functionalized indolines, showcasing the potential of radical processes in constructing complex nitrogen-containing heterocycles. acs.org

While a direct application to the synthesis of this compound is not documented, one could envision a strategy where a radical is generated at the α-position to the ethoxy group in a suitable precursor, followed by trapping with an aminating agent. Manganese-catalyzed C-H dienylation of indoles with allenyl benzoate (B1203000) has demonstrated the potential for C-H functionalization and subsequent cycloaddition, offering a glimpse into the possibilities of metal-catalyzed radical reactions for creating complex molecular architectures. acs.org

The development of such a radical-based synthesis would require careful design of the starting materials and reaction conditions to control the regioselectivity of the radical formation and the subsequent amination step.

Stereoselective and Asymmetric Synthesis Strategies for Chiral Analogues

The generation of specific stereoisomers of this compound analogues, which possess at least one chiral center, is a primary objective in modern organic synthesis. Chiral amines are critical building blocks for pharmaceuticals and agrochemicals. acs.org Asymmetric synthesis strategies are employed to control the three-dimensional arrangement of atoms, leading to enantiomerically pure or enriched products. numberanalytics.com

Several key strategies can be employed:

Substrate-Controlled Synthesis: This approach utilizes a starting material that is already chiral. For instance, a chiral cyclohexyl-containing synthon can guide the stereochemical outcome of subsequent reactions. The inherent stereochemistry of the starting material directs the formation of new stereocenters.

Chiral Auxiliary-Based Synthesis: A chiral auxiliary is a temporary chemical moiety that is attached to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amines, auxiliaries can be attached to a precursor, influencing the stereoselective addition of a nucleophile or an electrophile before being cleaved to reveal the chiral amine.

Asymmetric Catalysis: This is often the most efficient method, where a small amount of a chiral catalyst generates a large quantity of a chiral product. For the synthesis of chiral amines, several catalytic methods are prominent:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral enamine or imine precursor is a powerful technique. acs.orgyoutube.com Catalysts based on transition metals like rhodium, ruthenium, or iridium, combined with chiral phosphine (B1218219) ligands (e.g., BINAP, DIPAMP), can achieve high enantioselectivities. youtube.com

Asymmetric Reductive Amination: This involves the reaction of a ketone (e.g., 1-cyclohexyl-1-ethoxyethan-2-one) with an ammonia source in the presence of a chiral catalyst and a reducing agent to form the chiral amine directly. acs.org

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild conditions. Transaminases (ω-TAs) are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.gov Using a suitable amino donor, a transaminase can convert a ketone precursor into the corresponding chiral amine with very high enantiomeric excess. nih.govnih.gov

Kinetic Resolution: This method involves the differential reaction of the two enantiomers of a racemic mixture with a chiral catalyst or reagent, leading to the separation of the unreacted, enantiomerically enriched starting material and the product. Dynamic kinetic resolution (DKR) is an advanced form where the unreactive enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomer. beilstein-journals.org

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Amines

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral imine or enamine using a chiral transition metal catalyst. acs.org | High efficiency, high enantioselectivity, catalytic nature. | Requires synthesis of specific precursors, potential for catalyst poisoning. |

| Biocatalysis (e.g., Transaminases) | Enzyme-catalyzed conversion of a prochiral ketone to a chiral amine. nih.govnih.gov | Exceptional stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability can be an issue, substrate scope may be limited, product inhibition can occur. nih.gov |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide a stereoselective transformation. | Reliable and predictable stereochemical control. | Requires additional steps for attachment and removal, not atom-economical. |

| Dynamic Kinetic Resolution (DKR) | Separation of enantiomers via selective reaction, coupled with in-situ racemization of the unreactive enantiomer. beilstein-journals.org | High theoretical yield (up to 100%), applicable to racemic starting materials. | Requires a suitable racemization catalyst and a highly selective resolution step. |

Green Chemistry and Sustainable Synthetic Design in Amine Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of amines, a cornerstone of the chemical industry, is increasingly being evaluated through the lens of sustainability. rsc.orgrsc.org

Key aspects of green design in the context of synthesizing this compound include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic methods like hydrogen borrowing or direct reductive amination are superior to classical routes such as the Gabriel synthesis, which generate stoichiometric waste. rsc.org

Use of Catalysis: Biocatalytic and chemocatalytic methods are preferred over stoichiometric reagents. acs.org Enzymes, for instance, operate under mild aqueous conditions and are biodegradable. nih.govopenaccessgovernment.org Boric acid has been explored as a simple, effective catalyst for direct amidation reactions, avoiding the need to activate carboxylic acids into harsher derivatives. sciepub.com

Renewable Feedstocks: Shifting from petroleum-based starting materials to renewable bio-based resources is a central goal of sustainable chemistry. rsc.orgopenaccessgovernment.org While amines are scarce in nature, alcohols are ubiquitous in renewable biomolecules, making the conversion of alcohols to amines a highly desirable green transformation. openaccessgovernment.org

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic processes are often advantageous in this regard. openaccessgovernment.org

Waste Reduction: The ideal synthesis produces only the desired product, with water often being the only byproduct, as seen in certain enzymatic processes. openaccessgovernment.org This minimizes the need for costly waste treatment.

Whole-cell biocatalysis presents a particularly sustainable approach, as it can eliminate the need for costly cofactor addition and purification of enzymes. acs.orguva.nl The development of robust microbial strains tolerant to amine products further enhances the feasibility of these green manufacturing processes. acs.orguva.nl The CHEM21 green metrics toolkit provides a framework for researchers to assess the environmental footprint of different synthetic pathways. rsc.orgrsc.org

Table 2: Traditional vs. Green Approaches in Amine Synthesis

| Parameter | Traditional Methods (e.g., Gabriel, Reductive Alkylation) | Green/Sustainable Methods (e.g., Biocatalysis, Hydrogen Borrowing) |

|---|---|---|

| Reagents | Often stoichiometric, may use harsh or toxic reagents (e.g., alkyl halides). rsc.org | Catalytic (enzymes, metal catalysts), uses milder reagents (e.g., ammonia, alcohols). acs.orgopenaccessgovernment.org |

| Solvents | Often volatile organic compounds (VOCs). | Water or green solvents are preferred. acs.org |

| Atom Economy | Low, significant stoichiometric byproducts. rsc.org | High, minimal waste generated. sciepub.com |

| Energy Consumption | Often requires harsh conditions (high temperature/pressure). openaccessgovernment.org | Typically mild conditions (ambient temperature/pressure). nih.gov |

| Feedstocks | Primarily petroleum-based. openaccessgovernment.org | Increasingly from renewable, bio-based sources. rsc.org |

Precursor and Intermediate Chemistry in this compound Synthesis

The construction of the target molecule relies on the careful selection and synthesis of key precursors and intermediates. weimiaobio.com These molecular fragments are designed to be combined in a controlled and efficient manner.

Synthesis and Derivatization of Cyclohexane-Containing Synthons

The cyclohexane (B81311) moiety is a fundamental building block. Its synthesis and functionalization are the first steps in many potential synthetic routes.

From Cyclohexanone (B45756): Cyclohexanone is a versatile and common starting material. It can be converted into a variety of useful synthons.

Reductive Amination: Direct reaction of cyclohexanone with an amine and a reducing agent can produce N-substituted cyclohexylamines. pearson.com

Enamine Formation: Reaction with a secondary amine (e.g., morpholine) yields an enamine, such as 1-morpholino-1-cyclohexene. orgsyn.org This enamine can then be alkylated at the α-position, providing a route to 2-substituted cyclohexanones, which are precursors for more complex targets. orgsyn.org

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions can convert cyclohexanone into a cyclohexylidene-substituted alkene, which can be further functionalized.

From Benzene (B151609) Derivatives: A Birch reduction of a benzene derivative, such as benzonitrile, can yield a cyclohexadiene, which can then be elaborated through various reactions like epoxidation and hydrogenation to create functionalized cyclohexane rings. beilstein-journals.org

Grignard Reagents: Cyclohexylmagnesium bromide, prepared from bromocyclohexane, is a powerful nucleophile that can react with a range of electrophiles (e.g., aldehydes, epoxides) to form a new carbon-carbon bond, introducing the cyclohexyl group.

Amine Precursors and Advanced Protecting Group Strategies

The final installation of the amine group often requires careful planning, especially in the presence of other reactive functional groups. This is where protecting group strategies become essential. organic-chemistry.org A protecting group temporarily masks a functional group to prevent it from reacting under certain conditions. organic-chemistry.org

Amine Precursors: The amine functionality can be introduced in a latent form and revealed at a late stage of the synthesis. Common precursors include:

Nitriles (-CN): Can be reduced to primary amines using agents like LiAlH₄ or catalytic hydrogenation.

Azides (-N₃): Are readily reduced to primary amines via catalytic hydrogenation or the Staudinger reaction. They are particularly useful as they are not basic or nucleophilic.

Oximes (=N-OH): Formed from ketones or aldehydes, they can be reduced to primary amines.

Amides (-C(O)NR₂): Can be reduced to amines, though this requires strong reducing agents.

Protecting Groups for Amines: Carbamates are the most common class of protecting groups for amines because they render the nitrogen non-nucleophilic and can be removed under specific, often mild, conditions. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride (Boc₂O) and removed with strong acid (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.com

Cbz (carboxybenzyl): Installed using benzyl (B1604629) chloroformate and removed by catalytic hydrogenolysis (H₂/Pd-C). numberanalytics.com

Fmoc (9-fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine). organic-chemistry.org

Orthogonal Protection Strategy: In a complex synthesis, it may be necessary to protect multiple functional groups. An orthogonal strategy uses protecting groups that can be removed under different conditions without affecting each other. organic-chemistry.orgnumberanalytics.com For example, a molecule could contain a Boc-protected amine and a silyl-protected alcohol. The silyl (B83357) group can be removed with fluoride (B91410) (TBAF) without cleaving the Boc group, and the Boc group can be removed with acid without affecting the alcohol. numberanalytics.com This allows for the selective unmasking and reaction of specific functional groups, which is a cornerstone of modern synthetic chemistry. nih.gov The choice of protecting group can also influence the stereochemical outcome of a reaction by altering the steric or electronic environment near a reactive center. acs.org

Table 3: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | -C(O)O-t-Bu | Strong Acid (e.g., TFA, HCl). masterorganicchemistry.com |

| Carboxybenzyl | Cbz or Z | -C(O)OCH₂Ph | Catalytic Hydrogenolysis (H₂, Pd/C). numberanalytics.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | -C(O)O-CH₂-Fmoc | Base (e.g., Piperidine). organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexyl 2 Ethoxyethan 1 Amine

Fundamental Reaction Types of the Primary Amine Moiety

The primary amine group in 2-Cyclohexyl-2-ethoxyethan-1-amine is a key center of reactivity, participating in a variety of fundamental organic reactions.

Nucleophilic Reactivity in Condensation and Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to the molecule. studymind.co.uk This allows it to readily participate in condensation and substitution reactions. In condensation reactions, the amine reacts with carbonyl compounds, such as aldehydes and ketones, to form new carbon-nitrogen bonds with the elimination of a small molecule, typically water. masterorganicchemistry.comyoutube.com For instance, the reaction with a ketone would yield a ketimine.

Substitution reactions of the primary amine are also common. The amine can act as a nucleophile and displace a leaving group on an alkyl halide, leading to the formation of secondary amines. msu.edu This process, known as N-alkylation, can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts. msu.edu The self-condensation of primary amines to yield symmetrically substituted secondary amines can also be achieved, often facilitated by a catalyst. rsc.org

| Reactant Type | Product Type | Key Features |

| Aldehydes/Ketones | Imines (Schiff Bases) | Formation of a C=N double bond; elimination of water. masterorganicchemistry.comchemistrysteps.com |

| Alkyl Halides | Secondary/Tertiary Amines | Nucleophilic substitution (SN2 mechanism is common). msu.edu |

| Carboxylic Acids (heated) | Amides | Elimination of water at high temperatures. libretexts.org |

Formation of Imines and their Derivatives

A hallmark reaction of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.comorganicchemistrytutor.com This reaction is typically catalyzed by a small amount of acid, with the optimal pH being around 5. lumenlearning.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and the eventual elimination of a water molecule to form the characteristic C=N double bond of the imine. masterorganicchemistry.comlumenlearning.com

These imines are valuable synthetic intermediates. For example, they can be reduced to form secondary amines, a process known as reductive amination. organicchemistrytutor.comorgosolver.com The formation of imines is a reversible process, and they can be hydrolyzed back to the original amine and carbonyl compound in the presence of water. masterorganicchemistry.com

Amidation Reactions and Complex Functional Group Transformations

The primary amine of this compound can undergo amidation to form amides. This can be achieved through various methods, including the reaction with carboxylic acids at high temperatures, or more commonly, by reacting the amine with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. orgosolver.commasterorganicchemistry.com The reaction with acyl chlorides, for instance, is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide and hydrochloric acid. masterorganicchemistry.com

Modern methods for amide formation include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to facilitate the reaction with the amine under milder conditions. libretexts.org Oxidative amidation, where aldehydes are converted directly to amides in the presence of an amine and an oxidizing agent, represents another pathway. organic-chemistry.org

Reactivity Pertaining to the Ether Linkage

The ether linkage in this compound, while generally stable, can participate in specific chemical transformations.

Ether Cleavage and Interconversion Reactions

Ethers are generally unreactive towards many reagents. pressbooks.pub However, the carbon-oxygen bond of the ether can be cleaved under harsh conditions, typically by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgpearson.comchemistrysteps.com Hydrochloric acid (HCl) is generally not effective. pearson.com The reaction proceeds via a nucleophilic substitution mechanism (either SN1 or SN2), where the ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). pressbooks.publibretexts.org Subsequently, the halide ion acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the alcohol. chemistrysteps.comlibretexts.org

The regioselectivity of the cleavage depends on the structure of the ether. For ethers with primary and secondary alkyl groups, the reaction typically follows an SN2 pathway, with the halide attacking the less sterically hindered carbon. pressbooks.publibretexts.org

Participation of the Ether Oxygen in Intra- or Intermolecular Processes

The ether oxygen in this compound possesses lone pairs of electrons, which can potentially participate in intramolecular reactions, especially if a reactive site is suitably positioned within the molecule. rsc.orgwikipedia.org Such intramolecular reactions can lead to the formation of cyclic structures. youtube.com For instance, if a leaving group were present on the carbon adjacent to the amine, the ether oxygen could potentially act as an intramolecular nucleophile, leading to the formation of a five-membered ring. youtube.com The rates of these intramolecular cyclizations are highly dependent on the ring size being formed, with 5- and 6-membered rings generally being the most favored. wikipedia.org

Influence of the Cyclohexyl Group on Reactivity and Conformation

The reactivity and conformational preferences of this compound are anticipated to be significantly influenced by the bulky cyclohexyl group. However, a specific analysis of this compound is not available.

Stereoelectronic Effects on Amine Functionality

Stereoelectronic effects, which describe the influence of orbital overlap on molecular stability and reactivity, are crucial in understanding the behavior of molecules. wikipedia.orgbaranlab.org In the case of cyclohexyl systems, the orientation of substituents can lead to significant stabilizing or destabilizing interactions. pitt.edu For this compound, the interaction between the nitrogen lone pair of the amine and the antibonding orbitals of adjacent bonds would be of primary interest. These interactions can affect the basicity and nucleophilicity of the amine.

However, a search of scientific databases reveals no specific studies on the stereoelectronic effects within this compound. General principles suggest that the gauche and anti-periplanar arrangements of the substituents on the ethylamine (B1201723) backbone relative to the cyclohexyl ring would dictate the dominant electronic interactions, but empirical data is lacking. nih.gov

Conformational Analysis and its Impact on Reaction Stereoselectivity

The stereoselectivity of reactions involving the amine functionality would be directly impacted by the preferred conformation. For instance, in reactions where the amine acts as a nucleophile, the accessibility of the nitrogen lone pair will be determined by the spatial arrangement of the cyclohexyl and ethoxy groups. While the principles of conformational analysis in substituted cyclohexanes are well-documented, no specific conformational studies or reaction stereoselectivity data for this compound have been published.

Advanced Mechanistic Studies

Advanced mechanistic studies, including kinetic analysis, isotopic labeling, and computational chemistry, are powerful tools for elucidating reaction pathways.

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

Kinetic studies, which measure the rate of a chemical reaction, and isotopic labeling, where an atom is replaced by its isotope to track its movement, are fundamental in determining reaction mechanisms. nih.govnih.govresearchgate.net For this compound, such studies could reveal the rate-determining step in its reactions and provide evidence for the involvement of specific intermediates.

For example, a kinetic isotope effect study involving deuteration of the carbon adjacent to the amine group could clarify the mechanism of oxidation or elimination reactions. Despite the utility of these methods, no kinetic or isotopic labeling studies specifically involving this compound are present in the current body of scientific literature.

Computational Chemistry for Reaction Pathway Analysis and Transition State Characterization

Computational chemistry provides a theoretical framework to investigate reaction mechanisms, predict the stability of intermediates, and characterize the structure of transition states. Density Functional Theory (DFT) is a common method used for these purposes in organic chemistry.

For this compound, computational modeling could be used to:

Determine the most stable ground-state conformations.

Model the transition states of potential reactions, such as N-alkylation or acylation.

Calculate the activation energies for different reaction pathways.

A comprehensive search of the literature, however, did not yield any computational studies focused on this specific molecule. While computational data exists for related structures like 2-cyclohexylethylamine (B1584594) and other substituted amines, direct extrapolation of these results to this compound would be speculative without specific calculations for this compound. nih.gov

Derivatization and Functionalization of 2 Cyclohexyl 2 Ethoxyethan 1 Amine

Synthesis of Substituted Amine Derivatives

The primary amine group is the most reactive site for derivatization, allowing for the introduction of a wide array of functional groups.

The nitrogen atom of 2-Cyclohexyl-2-ethoxyethan-1-amine can be readily alkylated or acylated to yield secondary and tertiary amines or amides, respectively.

N-Alkylation: While direct N-alkylation of primary amines can sometimes lead to over-alkylation, various methods have been developed to control this process. One common approach involves reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. For instance, the reaction of an amine with a carbonyl compound, followed by reduction with agents like sodium borohydride (B1222165) or catalytic hydrogenation, can selectively produce N-alkylated products.

N-Acylation: The reaction of primary amines with acylating agents such as acyl chlorides or anhydrides is a straightforward method to form amides. These reactions are typically high-yielding and can be performed under mild conditions. A mechanochemical approach for the acylation of amines has also been reported, offering a solvent-free and efficient alternative. researchgate.net In this method, the amine is milled with a carboxylic acid and an activating agent, such as 1-(p-toluenesulfonyl)imidazole, to produce the corresponding amide. researchgate.net

A study on the deoxygenative photochemical alkylation of secondary amides provides a pathway to synthesize α-branched secondary amines, which could be a subsequent step after the initial N-alkylation of a primary amine. nih.gov

Amides: As mentioned, N-acylation leads to the formation of amides. The reaction of this compound with a variety of carboxylic acid derivatives would yield a diverse library of amide compounds. The synthesis of amides from carboxylic acids and amines can also be achieved using coupling reagents that activate the carboxylic acid. youtube.com

Ureas: Urea (B33335) derivatives can be synthesized from primary amines through several routes. A common method involves the reaction of the amine with an isocyanate. Alternatively, symmetrical ureas can be formed by the oxidative carbonylation of primary amines. The reaction of primary aliphatic amines with carbon dioxide in the absence of a catalyst has been shown to produce urea derivatives. organic-chemistry.org A patented process describes the preparation of monocyclohexylurea by reacting cyclohexylamine (B46788) with urea in water at elevated temperatures, a method that could be adapted for this compound. google.com

Thioureas: The synthesis of thioureas from primary amines is also well-established. Reaction with an isothiocyanate is a direct route to N,N'-disubstituted thioureas. Multicomponent reactions involving an amine, an isocyanide, and elemental sulfur provide a sustainable approach to thiourea (B124793) synthesis. researchgate.netresearchgate.net Mechanochemical methods have also been successfully employed for the synthesis of thioureas from amines and carbon disulfide. nih.gov

Table 1: Examples of Amine Derivatization Reactions This table is illustrative and based on general reactions of primary amines.

| Derivative Type | Reagents and Conditions | Product Structure (Generic) |

| N-Alkylated Amine | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | R-NH-CH2-R' |

| N-Acylated Amine (Amide) | Acyl Chloride (R'COCl), Base | R-NH-CO-R' |

| Urea | Isocyanate (R'NCO) | R-NH-CO-NH-R' |

| Thiourea | Isothiocyanate (R'NCS) | R-NH-CS-NH-R' |

| (R represents the 2-Cyclohexyl-2-ethoxyethyl group) |

The primary amine of this compound can serve as a nucleophile to construct various heterocyclic systems. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyrimidine (B1678525) or dihydropyridine (B1217469) derivatives through Michael addition followed by cyclization. The synthesis of thiazole (B1198619) derivatives often involves the reaction of a thioamide (which can be derived from the primary amine) with an α-haloketone. nih.gov Multicomponent reactions are particularly powerful for the synthesis of complex heterocyclic structures from simple starting materials, including primary amines. whiterose.ac.uk The synthesis of saturated heterocyclic aminoketones has been achieved through the alkylation of saturated amine heterocycles with chloroacetone, a reaction that could potentially be reversed to introduce a heterocyclic moiety onto an amino-ketone precursor. researchgate.net

Spectroscopic and Computational Characterization of 2 Cyclohexyl 2 Ethoxyethan 1 Amine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise arrangement of atoms within a molecule. A combination of techniques is typically used to provide a complete picture of a compound's structure, from its connectivity to its three-dimensional shape.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR can reveal the chemical environment, connectivity, and stereochemistry of the atoms.

For 2-Cyclohexyl-2-ethoxyethan-1-amine, ¹H NMR would be used to identify the different types of protons and their neighboring atoms. For instance, distinct signals would be expected for the protons on the cyclohexyl ring, the ethoxy group (with its characteristic quartet and triplet), the methine proton adjacent to the ether and amine groups, and the methylene (B1212753) protons of the ethylamine (B1201723) moiety. Similarly, ¹³C NMR would show discrete signals for each unique carbon atom in the molecule, including those in the cyclohexyl ring, the ethoxy group, and the ethylamine backbone.

Hypothetical ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 1.0 - 2.5 | Singlet (broad) | 2H |

| Cyclohexyl-H | 0.8 - 1.9 | Multiplet | 11H |

| -OCH₂CH₃ | 3.4 - 3.6 | Quartet | 2H |

| -OCH₂CH ₃ | 1.1 - 1.3 | Triplet | 3H |

| -CH (OR)CH₂NH₂ | 3.0 - 3.3 | Multiplet | 1H |

Hypothetical ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Cyclohexyl carbons | 25 - 45 |

| -OC H₂CH₃ | 60 - 70 |

| -OCH₂C H₃ | 15 - 20 |

| -C H(OR)CH₂NH₂ | 75 - 85 |

Note: The data in these tables is hypothetical and based on general principles of NMR spectroscopy for similar functional groups. No experimentally determined NMR data for this compound has been found in the reviewed literature.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum for this compound, a molecular ion peak ([M]⁺) would be expected, confirming the compound's molecular weight. Subsequent fragmentation would likely involve the loss of the ethoxy group, the amine group, or cleavage of the cyclohexyl ring, leading to a series of characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, allowing for their identification. For this compound, IR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the primary amine, C-H stretching of the cyclohexyl and ethoxy groups, C-O stretching of the ether linkage, and N-H bending vibrations.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1590 - 1650 |

| Alkane | C-H Stretch | 2850 - 2960 |

Note: This table presents expected ranges for the key functional groups. No specific IR or Raman spectra for this compound are available in the surveyed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a detailed electron density map can be generated, revealing precise bond lengths, bond angles, and conformational information. To date, no crystal structure for this compound has been deposited in crystallographic databases. Such a study would provide invaluable insight into its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the amine group.

Computational Chemistry and Molecular Modeling Studies

In the absence of experimental data, computational chemistry offers a powerful means to predict the properties of molecules. These methods use the principles of quantum mechanics to model molecular structures and reactivities.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of a molecule to predict a wide range of properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts. A DFT study of this compound could provide theoretical spectroscopic data to complement and aid in the interpretation of future experimental findings. For instance, calculated vibrational frequencies from a DFT study could be compared with experimental IR and Raman spectra to provide a more detailed assignment of the observed bands. Similarly, calculated NMR chemical shifts can be correlated with experimental spectra to confirm structural assignments. Currently, there are no published DFT studies specifically on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of this compound at an atomic level. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing deep insights into the molecule's conformational landscape and its interactions with its environment.

The conformational flexibility of this compound is significant, owing to several rotatable bonds: the C-C and C-O bonds of the ethoxy group, the C-C bond connecting the ethoxyethyl chain to the cyclohexane (B81311) ring, and the C-N bond of the amine group. The cyclohexane ring itself exists predominantly in a chair conformation, which minimizes angular and torsional strain. The substituents can occupy either axial or equatorial positions, with the bulkier cyclohexyl group strongly favoring the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy. youtube.com Larger groups have larger A-values, indicating a stronger preference for the equatorial position. youtube.com

Intermolecular interactions are fundamental to the chemical and physical properties of this compound. The primary amine group is a key player, capable of acting as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen lone pair). lumenlearning.comlibretexts.org The ether oxygen of the ethoxy group also functions as a hydrogen bond acceptor. libretexts.org These capabilities allow the molecule to form a network of hydrogen bonds with itself or with solvent molecules like water. lumenlearning.comlibretexts.org MD simulations in a solvent box (e.g., water) can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

In a recent study on a different N-cyclohexyl derivative, MD simulations were used to analyze the stability of the molecule when interacting with a biological target. nih.gov The root-mean-square deviation (RMSD) of the atomic positions was monitored over the course of the simulation to assess the stability of the complex, with stable interactions resulting in low RMSD values. nih.gov A similar approach for this compound could elucidate its interaction stability with various chemical partners.

Table 1: Illustrative Conformational Energy Contributions in Substituted Cyclohexanes

This table provides representative A-values (conformational energies) for substituents on a cyclohexane ring, illustrating the steric preference for the equatorial position. The values are indicative of the types of steric strains that influence the conformation of the cyclohexyl group in this compound.

| Substituent | A-value (kcal/mol) |

| -CH3 (Methyl) | 1.7 |

| -CH2CH3 (Ethyl) | 1.75 |

| -CH(CH3)2 (Isopropyl) | 2.2 |

| -C(CH3)3 (tert-Butyl) | >4.5 |

Data adapted from principles of conformational analysis. youtube.com

Advanced Modeling of Reaction Energetics and Pathways

Computational chemistry provides indispensable tools for investigating the energetics and mechanisms of chemical reactions involving this compound and its derivatives. Using quantum mechanical methods like Density Functional Theory (DFT), it is possible to model the entire course of a reaction, from reactants to products, through the transition state.

A plausible synthetic route to this compound is the reductive amination of a precursor ketone, 1-cyclohexyl-1-ethoxyethan-2-one. This reaction typically involves the initial formation of an imine or enamine intermediate, followed by reduction. libretexts.orgopenstax.org Computational modeling can elucidate the detailed mechanism by:

Locating Stationary Points: Calculating the geometries and energies of the reactants (ketone and amine), the transition state for imine formation, the imine intermediate, the transition state for reduction, and the final amine product.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor governing the reaction rate.

For example, computational studies on the reaction of amines with other molecules, such as CO2 or epoxides, have successfully mapped out the reaction energy profiles. acs.orgnih.gov These studies often reveal that reactions can proceed through concerted or stepwise mechanisms, sometimes involving zwitterionic intermediates. A computational analysis of the reaction between an amine and an epoxide showed that amine clusters could facilitate the reaction by creating a stabilized reaction field. nih.gov Similar computational approaches could be applied to model the synthesis of this compound derivatives. For instance, the N-alkylation of the primary amine group with an alkyl halide would proceed via an SN2 mechanism, the energetics of which are readily calculable. openstax.org

The intrinsic reaction coordinate (IRC) is a computational technique used to confirm that a calculated transition state connects the desired reactants and products. acs.org By following the IRC path downhill from the transition state in both forward and reverse directions, one can trace the complete reaction pathway on the potential energy surface. acs.org This analysis provides a detailed picture of the geometric changes that occur during the reaction, such as bond formation and breakage.

Table 2: Hypothetical Calculated Energetics for a Key Synthetic Step (Reductive Amination)

This table presents hypothetical energy values for the rate-limiting step in a potential synthesis of this compound, illustrating the type of data obtained from computational modeling of reaction pathways.

| Parameter | Description | Illustrative Energy (kcal/mol) |

| Ea (Activation Energy) | The energy barrier for the reaction to occur. | +15 to +25 |

| ΔH (Enthalpy of Reaction) | The net energy change of the reaction. | -10 to -20 (for an exothermic step) |

| Transition State | The highest energy point on the reaction path. | Characterized by a single imaginary frequency |

These values are illustrative and based on general knowledge of similar organic reactions.

Future Directions and Research Perspectives

Untapped Synthetic Potential and Methodological Innovations

One promising avenue is the application of modern catalytic methodologies. For instance, the development of a one-pot synthesis from readily available precursors would be a significant advancement. Drawing parallels from the synthesis of related compounds, several innovative strategies could be explored.

Table 1: Potential Innovative Synthetic Approaches for 2-Cyclohexyl-2-ethoxyethan-1-amine

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Hydroaminoalkylation | High atom economy, use of earth-abundant metal catalysts (e.g., titanium). rsc.org | Development of a catalyst system that regioselectively adds an amine and an ethoxy group across a vinylcyclohexane (B147605) precursor. rsc.org |

| Photochemical Aminocarboxylation | Metal-free, mild reaction conditions, broad substrate scope. nih.gov | Design of a bifunctional reagent that can introduce both the amine and a masked ethoxy functionality. nih.gov |

| Ring-Opening of Functionalized Epoxides | High regioselectivity and stereocontrol. | Synthesis of a suitable cyclohexyl-substituted epoxide and its subsequent ring-opening with an ethoxy nucleophile followed by amination. |

| C-H Functionalization of Cyclohexylacetonitrile | Direct utilization of simple starting materials. | Development of selective catalysts for the α-ethoxylation and subsequent reduction of the nitrile group. |

Furthermore, the chiral center at the C2 position suggests that asymmetric synthesis of this compound could yield enantiomerically pure forms. This opens up possibilities for its use as a chiral auxiliary or as a building block for stereospecific catalysts and pharmaceuticals. Future work should explore enantioselective catalytic methods, potentially leveraging computational tools to design chiral catalysts tailored for this substrate. mdpi.com

Exploration of Novel Reactivity and Catalytic Applications

The inherent functionalities of this compound—the primary amine, the ether linkage, and the cyclohexyl C-H bonds—offer a rich landscape for exploring novel reactivity.

The primary amine group is a versatile handle for a wide array of chemical transformations. Beyond simple nucleophilic additions and amide couplings, it can serve as a directing group for C-H activation reactions on the cyclohexyl ring. nih.govnih.gov This could enable the selective installation of new functional groups at positions that are traditionally difficult to access, leading to a diverse library of derivatives with unique properties. nih.govnih.gov

The field of C-H functionalization has seen significant advancements, and applying these to this compound could be a fruitful area of research. youtube.comsciencedaily.com For example, palladium-catalyzed C-H activation could be used to introduce aryl or vinyl groups to the cyclohexyl moiety. nih.gov The development of catalysts that can selectively functionalize specific C-H bonds on the cyclohexane (B81311) ring, guided by the amine or ethoxy group, would be a major breakthrough. mdpi.comacs.org

Table 2: Potential C-H Functionalization Reactions on this compound

| Reaction Type | Potential Reagents/Catalysts | Potential Products |

| Arylation | Palladium catalysts with aryl halides | Aryl-substituted cyclohexyl derivatives |

| Olefination | Rhodium or Iridium catalysts with alkenes | Alkenyl-substituted cyclohexyl derivatives |

| Oxidation/Hydroxylation | Manganese or Iron catalysts | Hydroxylated cyclohexyl derivatives |

| Borylation | Iridium catalysts with borane (B79455) reagents | Borylated cyclohexyl derivatives for further functionalization |

Moreover, the entire molecule or its derivatives could function as novel ligands for transition metal catalysis. The combination of a hard amine donor and a soft ether donor could lead to unique coordination properties, potentially enabling new catalytic activities or selectivities in reactions such as cross-coupling, hydrogenation, or polymerization. The steric bulk of the cyclohexyl group could also play a crucial role in influencing the stereochemical outcome of catalytic transformations.

Interdisciplinary Research Opportunities in Advanced Materials and Chemical Biology

The unique combination of a hydrophobic cyclohexyl group and a hydrophilic amino-ethoxy moiety suggests that this compound could be a valuable building block in materials science and chemical biology.

In advanced materials , this compound could be incorporated into polymers to create materials with tailored properties. For example, its presence in poly(beta-amino ester)s could enhance drug delivery capabilities by providing a balance of hydrophobicity and degradability. nih.gov The amine functionality allows for straightforward polymerization or grafting onto existing polymer backbones. The resulting materials could find applications as coatings, adhesives, or in the fabrication of functional materials with specific surface properties. rsc.org The functionalization of the cyclohexyl ring, as discussed previously, could also be used to tune the optical or electronic properties of organic semiconductors. rsc.org

In the realm of chemical biology , this compound and its derivatives hold promise as scaffolds for the development of bioactive molecules and chemical probes. nih.gov The lipophilic cyclohexyl group can facilitate membrane permeability, a desirable trait for drug candidates. The primary amine provides a point for the attachment of various pharmacophores or reporter tags.

Future research could focus on:

Synthesis of compound libraries: By systematically modifying the cyclohexyl and ethoxy groups and by functionalizing the amine, a diverse library of compounds can be generated for biological screening.

Development of chemical probes: The molecule could be functionalized with fluorophores or other tags to create probes for activity-based protein profiling or for studying biological processes. rsc.org The unique structure may lead to selective interactions with specific biological targets.

Peptidomimetic design: The amino acid-like structure of this compound makes it an interesting candidate for incorporation into peptidomimetics to create novel structures with enhanced metabolic stability. nih.gov

The exploration of this molecule at the interface of chemistry, materials science, and biology is likely to yield exciting and impactful discoveries.

Q & A

Q. What are the key physicochemical properties of 2-Cyclohexyl-2-ethoxyethan-1-amine essential for experimental design?

Answer: The compound’s molecular formula is C₁₀H₂₁NO , with a molar mass of 171.28 g/mol (CAS: 1462419-77-7). Key properties include:

- Structural features : A cyclohexyl group and ethoxyethylamine backbone, enabling hydrogen bonding and hydrophobic interactions.

- Characterization methods :

- NMR spectroscopy for verifying substituent positions.

- Mass spectrometry (MS) to confirm molecular weight.

- Gas chromatography (GC) for purity assessment .

| Property | Value/Technique | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NO | |

| Molar Mass | 171.28 g/mol | |

| Primary Characterization | NMR, MS, GC |

Q. What synthetic routes are recommended for preparing high-purity this compound?

Answer: A two-step synthesis is typical:

Nucleophilic substitution : React cyclohexylmagnesium bromide with 2-ethoxyethylamine.

Purification : Distillation under reduced pressure or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Critical considerations :

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry to study electronic properties (e.g., HOMO/LUMO energies).

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., transition metals) to predict binding affinities.

- Software tools : Gaussian, ORCA, or GROMACS for simulations .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Answer:

- Cross-validation : Compare experimental NMR/MS data with the NIST Chemistry WebBook or peer-reviewed literature.

- Controlled replication : Repeat synthesis and characterization under standardized conditions (solvent, temperature).

- Collaborative analysis : Share raw data with third-party labs to confirm reproducibility .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

Answer:

- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms using fluorogenic substrates.

- Cell viability assays : Assess cytotoxicity via MTT or resazurin-based protocols.

- Receptor binding studies : Use radioligand displacement assays (e.g., for GPCR targets).

Note : Prioritize assays compatible with the compound’s solubility profile (e.g., DMSO/PBS solutions) .

Q. How does steric hindrance from the cyclohexyl group influence the compound’s reaction kinetics?

Answer:

Q. What analytical techniques differentiate this compound from its structural isomers?

Answer:

- Chiral chromatography : Use a CHIRALPAK® column to resolve enantiomers.

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm substituent positions.

- High-resolution MS (HRMS) : Detect exact mass differences between isomers .

Data Contradiction Analysis

Example : If GC-MS data conflicts with theoretical fragmentation patterns:

Re-examine ionization parameters : Adjust electron impact (EI) energy to minimize in-source fragmentation.

Validate with alternative methods : Use LC-MS/MS or FT-IR for cross-confirmation.

Consult databases : Cross-reference with NIST Standard Reference Data for known artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.